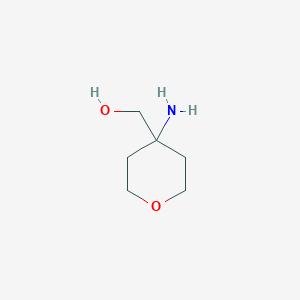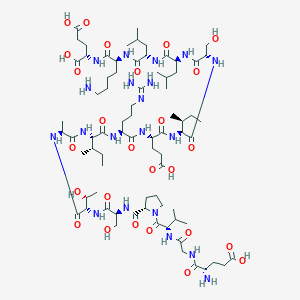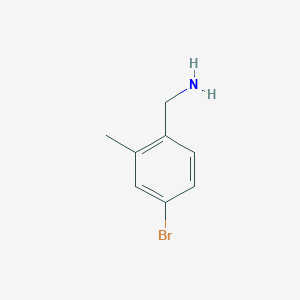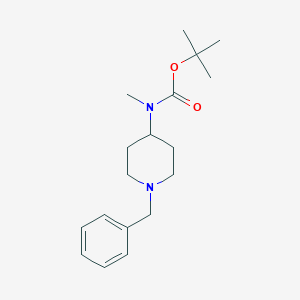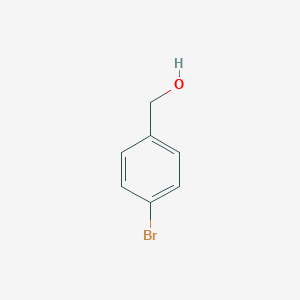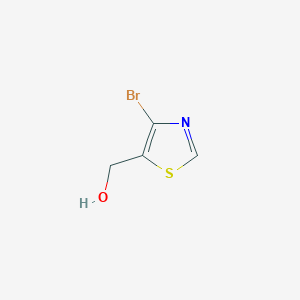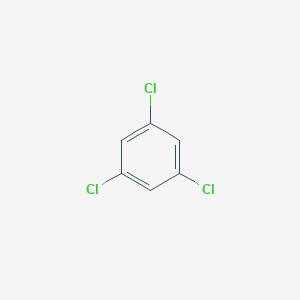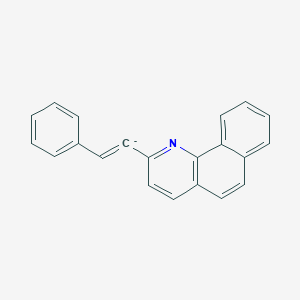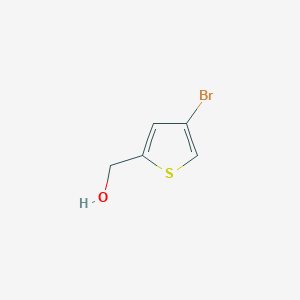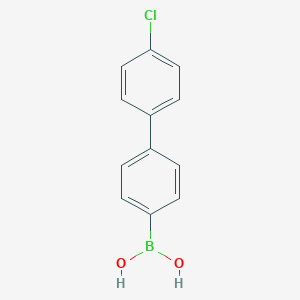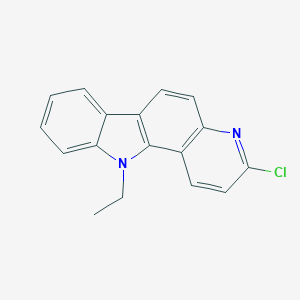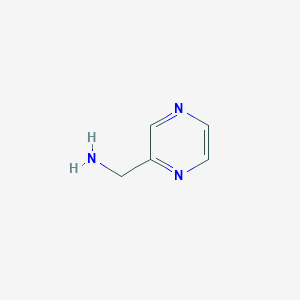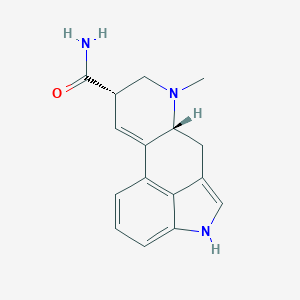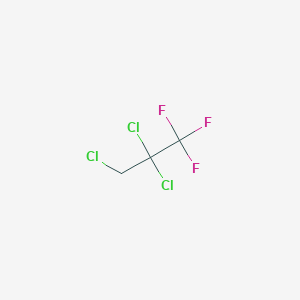
Propane, trichlorotrifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, trichlorotrifluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as CFC-113, and it is a colorless, odorless, and non-flammable liquid that is widely used in various industrial processes.
Mécanisme D'action
CFC-113 is a halocarbon compound, which means that it contains one or more halogen atoms in its structure. The halogen atoms in CFC-113 make it a potent greenhouse gas, as they absorb infrared radiation and prevent it from escaping into space. This mechanism of action is responsible for the depletion of the ozone layer, which has led to the development of international agreements to phase out the production and use of CFCs.
Effets Biochimiques Et Physiologiques
CFC-113 has been shown to have adverse effects on human health, including liver and kidney damage, as well as neurological and reproductive disorders. These effects are attributed to the metabolism of CFC-113 in the liver, which produces toxic metabolites that can damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
CFC-113 has several advantages as a solvent for laboratory experiments, including its high boiling point, low toxicity, and non-reactivity with many organic compounds. However, its use is limited due to its potential environmental impact, and alternative solvents such as water, ethanol, and acetone are often preferred.
Orientations Futures
In the future, research on CFC-113 will likely focus on its replacement with more environmentally friendly alternatives, as well as its potential use in new applications such as drug delivery and energy storage. Additionally, studies on the fate and transport of CFC-113 in the environment will continue to be important for understanding its impact on global climate change.
Conclusion:
In conclusion, propane, trichlorotrifluoro- or CFC-113 is a chemical compound that has significant scientific research applications, but also has adverse effects on human health and the environment. Further research is needed to develop more sustainable alternatives and to understand the fate and transport of CFC-113 in the environment.
Méthodes De Synthèse
The synthesis of CFC-113 involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst. This process results in the formation of CFC-113, which is then purified through distillation to obtain a high-purity product.
Applications De Recherche Scientifique
CFC-113 has various scientific research applications, including its use as a solvent in the extraction of organic compounds, as a refrigerant in cooling systems, as a cleaning agent for electronic components, and as a propellant in aerosol sprays. Additionally, CFC-113 has been used as a tracer gas in atmospheric studies to determine the transport and fate of pollutants.
Propriétés
IUPAC Name |
2,2,3-trichloro-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMADTGFNSRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210640 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, trichlorotrifluoro- | |
CAS RN |
61623-04-9 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

